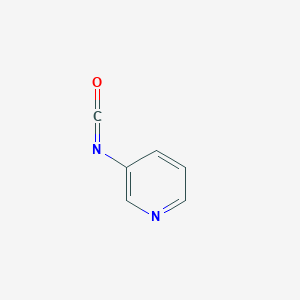
3-Isocyanatopyridine
Cat. No. B091239
Key on ui cas rn:
15268-31-2
M. Wt: 120.11 g/mol
InChI Key: SHVVSKCXWMEDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04492692
Procedure details


Using the same procedure as for the starting material of Example 36, except that CH2Cl2 was used as solvent, and 3-pyridylisocyanate in place of methyl isocyanate, there was obtained 1-[2-(2-fluoro-1-triphenylmethylimidazol-4-yl)ethyl]-3-(pyrid-3-yl)urea, having the following n.m.r. spectrum in d6DMSO: 2.5 (t, 2H); 3.28 (t, 2H); 6.33 (s, 1H); 7.0-7.5 (m, 16H); 7.83 (d, 1H); 8.17 (s, 1H); 8.6 (s, 1H).
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[N:3]([C:14]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:4]=[C:5]([CH2:7][CH2:8][NH:9][C:10]([NH:12][CH3:13])=[O:11])[N:6]=1>C(Cl)Cl>[N:3]1[CH:4]=[CH:5][CH:7]=[C:8]([N:9]=[C:10]=[O:11])[CH:14]=1.[F:1][C:2]1[N:3]([C:14]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:4]=[C:5]([CH2:7][CH2:8][NH:9][C:10]([NH:12][C:13]2[CH:2]=[N:3][CH:4]=[CH:5][CH:7]=2)=[O:11])[N:6]=1
|
Inputs


Step One
|
Name
|
material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1N(C=C(N1)CCNC(=O)NC)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)N=C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1N(C=C(N1)CCNC(=O)NC=1C=NC=CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
